(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile
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Overview
Description
(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile is a complex organic compound with a unique structure that combines a benzothiazole ring, a pyrazole ring, and a propenenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazole ring, the synthesis of the pyrazole ring, and the coupling of these rings with the propenenitrile group. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
Uniqueness
Compared to similar compounds, (2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C30H26N4OS |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C30H26N4OS/c1-3-4-16-35-25-14-15-26(21(2)17-25)29-23(20-34(33-29)24-10-6-5-7-11-24)18-22(19-31)30-32-27-12-8-9-13-28(27)36-30/h5-15,17-18,20H,3-4,16H2,1-2H3/b22-18- |
InChI Key |
PONAOCIMROIFRV-PYCFMQQDSA-N |
Isomeric SMILES |
CCCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C |
Origin of Product |
United States |
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